molecular formula C₂₅H₂₄N₆O₃ B560103 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one CAS No. 1351635-67-0

6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one

Numéro de catalogue: B560103
Numéro CAS: 1351635-67-0
Poids moléculaire: 456.51
Clé InChI: KSUDUUBCXJUFRL-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a purine derivative featuring:

  • A 6-amino group on the purine core.
  • A 4-phenoxyphenyl substituent at position 7, which enhances hydrophobic interactions with target proteins .
  • A (3S)-1-prop-2-enoylpiperidin-3-yl group at position 9, introducing a reactive acryloyl moiety capable of covalent binding to cysteine residues in kinases, such as Bruton’s tyrosine kinase (BTK) .

Its design aligns with covalent inhibitor strategies, where the acryloyl group enables irreversible inhibition of enzymatic activity.

Propriétés

IUPAC Name

6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUDUUBCXJUFRL-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Formation of 6-Amino-7-(4-Phenoxyphenyl)Purin-8-One

The purinone nucleus is constructed via cyclocondensation of 4,5-diaminopyrimidine derivatives with carbonyl donors. A representative protocol involves:

Reagents :

  • 4-Phenoxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2 eq) in DMF/H₂O (4:1)

  • Microwave irradiation at 120°C for 1 hr.

Yield : 68–72% after silica gel chromatography (EtOAc/hexanes, 3:7).

Critical Parameter :

  • Regioselectivity at C7 is controlled by the ortho-directing effect of the 6-amino group, favoring para-substitution on the phenoxyphenyl ring.

Acryloylation of the Piperidine Nitrogen

Acylation with Acryloyl Chloride

Reaction Setup :

  • Piperidine-purinone intermediate (1 eq)

  • Acryloyl chloride (1.05 eq)

  • Et₃N (2 eq) in THF at 0°C → 25°C, 2 hr.

Optimization Notes :

  • Temperature Control : Below 10°C minimizes polymerization of acryloyl chloride.

  • Solvent : THF outperforms DCM in suppressing side reactions (e.g., over-acylation).

Purification :

  • Recrystallization from EtOH/H₂O (4:1)

  • Purity : >98% (HPLC).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.32 (s, 1H, H-2), 7.65–7.12 (m, 9H, Ar-H), 6.85 (dd, J = 16.8, 10.4 Hz, 1H, CH₂=CH), 6.15 (d, J = 16.8 Hz, 1H, CH₂=CH), 5.71 (d, J = 10.4 Hz, 1H, CH₂=CH), 4.21–3.89 (m, 1H, piperidine H-3), 3.45–2.98 (m, 4H, piperidine H-2, H-4, H-5, H-6).

HRMS (ESI) :

  • Calculated for C₂₆H₂₄N₆O₃ [M+H]⁺: 469.1932

  • Found: 469.1928.

Chromatographic Purity

HPLC Conditions :

  • Column: C18, 5 μm, 4.6 × 150 mm

  • Mobile phase: 0.1% TFA in H₂O/MeCN (70:30 → 30:70 over 20 min)

  • Retention time: 12.7 min.

Scale-Up Considerations

Critical Process Parameters

  • Acryloyl Chloride Stoichiometry : Excess >5% leads to diacylation byproducts.

  • Oxygen Exclusion : Radical inhibitors (e.g., BHT, 0.1%) prevent acrylate polymerization during isolation.

Industrial-Scale Yields

Batch SizeYield (%)Purity (%)
100 g6298.5
1 kg5898.1
10 kg5497.8

Data adapted from patent examples.

Alternative Synthetic Routes

Enzymatic Resolution of Racemic Piperidine

Enzyme : Candida antarctica lipase B (CAL-B)
Substrate : N-acetyl racemic piperidine
Conversion : 48% (theoretical max 50%)
ee : >99% for (3S)-enantiomer.

Solid-Phase Synthesis for Parallel Screening

Resin : Wang resin-linked purinone
Coupling : HATU/DIPEA for piperidine attachment
Throughput : 96 compounds/week, avg. yield 45% .

Analyse Des Réactions Chimiques

Types of Reactions

6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Applications De Recherche Scientifique

6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study BTK inhibition and its effects on various biochemical pathways.

    Biology: Employed in cellular assays to investigate the role of BTK in B-cell development and function.

    Medicine: Investigated for its potential therapeutic effects in treating B-cell malignancies and autoimmune diseases.

    Industry: Utilized in the development of new BTK inhibitors and related compounds

Mécanisme D'action

6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one exerts its effects by selectively inhibiting BTK. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a vital role in B-cell development and function. By inhibiting BTK, this compound disrupts this signaling pathway, leading to reduced B-cell proliferation and activation. This mechanism is particularly beneficial in treating B-cell malignancies and autoimmune diseases .

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 9

The substituent at position 9 is critical for target engagement and pharmacokinetics. Key analogues include:

Compound Name Position 9 Substituent Key Features Biological Relevance Reference
6-amino-7-(4-phenoxyphenyl)-9-[(3R)-piperidin-3-yl]-purin-8-one (3R)-piperidin-3-yl (no acryloyl) Lacks covalent binding capability; reversible inhibition. Lower potency in BTK inhibition
6-amino-9-[(3R)-1-(2-butynoyl)pyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one (3R)-1-(2-butynoyl)pyrrolidin-3-yl Butynoyl group offers alternative electrophilic warhead; pyrrolidine ring. Improved metabolic stability
6-amino-9-{[1-(2-butynoyl)-4-piperidinyl]methyl}-7-(4-phenoxyphenyl)purin-8-one 1-(2-butynoyl)-4-piperidinylmethyl Extended linker with butynoyl; may alter binding kinetics. Enhanced selectivity for kinase targets
Target Compound (3S)-1-prop-2-enoylpiperidin-3-yl Acryloyl group enables covalent BTK inhibition; stereochemistry-dependent. High potency in B-cell malignancies

Key Observations :

  • The acryloyl group in the target compound provides a balance between reactivity and stability, outperforming non-covalent analogues (e.g., ) in sustained target suppression .
  • Stereochemistry at position 9 ((3S) vs. (3R)) significantly impacts binding affinity. For example, (3R)-piperidin-3-yl analogues show reduced activity .

Substituent Variations at Position 7

The 4-phenoxyphenyl group is conserved in many analogues for its role in hydrophobic interactions. Exceptions include:

Compound Name Position 7 Substituent Activity Impact Reference
6-amino-7-(4-anilinophenyl)-9-[(3R)-1-(2-butynoyl)-3-pyrrolidinyl]purin-8-one 4-anilinophenyl Reduced cytotoxicity compared to phenoxy
6-amino-7-(4-benzoylphenyl)-9-[(3R)-1-(2-butynoyl)-3-pyrrolidinyl]purin-8-one 4-benzoylphenyl Moderate activity; higher lipophilicity
Target Compound 4-phenoxyphenyl Optimal balance of hydrophobicity and size

Key Observations :

  • The 4-phenoxyphenyl group maximizes cytotoxicity in hepatocellular and breast cancer models (IC₅₀ = 5.4 μM in Huh7 cells) .
  • Bulkier substituents (e.g., benzoyl) reduce solubility and target penetration .

Physicochemical Properties

Comparative data for select analogues:

Compound Name Molecular Weight logP (Predicted) Solubility Reference
Target Compound ~450 g/mol 3.2 Moderate (DMSO) Inferred
Tirabrutinib (ONO-4059) 388.42 g/mol 2.8 High (aqueous)
6-amino-7-(4-phenoxyphenyl)-9-(piperidin-4-ylmethyl)purin-8-one 432.5 g/mol 2.5 Low

Key Observations :

  • Tirabrutinib’s pyrrolidine-butynoyl group improves aqueous solubility, favoring oral administration .

Research Findings and Clinical Relevance

  • Mechanism : The acryloyl group in the target compound forms a covalent bond with BTK’s Cys481, achieving irreversible inhibition .
  • Efficacy : In preclinical studies, acryloyl-containing analogues show 10-fold higher BTK occupancy than reversible inhibitors .
  • Safety: Butynoyl-based analogues (e.g., Tirabrutinib) exhibit fewer off-target effects due to slower reactivity .

Activité Biologique

Overview of 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one

This compound is a derivative of purine, characterized by its unique structure which includes an amino group, phenoxyphenyl moiety, and a piperidinyl side chain. Its molecular formula is C25H24N6O2C_{25}H_{24}N_6O_2 with a molecular weight of 440.50 g/mol. The compound is of interest due to its potential pharmacological activities, particularly in the context of cancer therapy and other therapeutic areas.

The biological activity of purine derivatives often involves interaction with nucleic acid metabolism and modulation of enzyme activity. This specific compound may exhibit:

  • Inhibition of Kinases : Many purine derivatives act as kinase inhibitors, which are crucial in cancer cell signaling pathways.
  • Antiviral Properties : Compounds with similar structures have shown effectiveness against viral infections by interfering with viral replication processes.

Anticancer Activity

Research has indicated that compounds structurally similar to this compound possess significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast cancer, leukemia) have shown that these compounds can induce apoptosis and inhibit cell proliferation.
  • Mechanistic Insights : The compound may induce cell cycle arrest at the G2/M phase, leading to increased sensitivity to chemotherapeutic agents.

Antiviral Activity

Similar purine derivatives have been studied for their antiviral effects:

  • HIV and Hepatitis Virus : Some studies indicate that modifications in the purine structure enhance antiviral efficacy against HIV and Hepatitis C virus.
  • Mechanism : The proposed mechanism includes inhibition of viral polymerases, preventing viral RNA synthesis.

Case Studies

StudyCompoundFindings
Study A6-amino derivativeShowed IC50 values in low micromolar range against breast cancer cell lines.
Study BPhenoxyphenyl purineDemonstrated significant reduction in viral load in infected cell cultures.
Study CPiperidinyl analogInduced apoptosis in leukemia cells through caspase activation.

Q & A

Q. What are the established synthetic routes for 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one, and how are intermediates characterized?

Methodological Answer: The synthesis typically follows a multi-step protocol involving Suzuki-Miyaura cross-coupling for introducing the 4-phenoxyphenyl group at the C-7 position, as demonstrated in Example 10 of EP 3,590,938 B1. Key steps include:

  • Boronic acid coupling : p-Phenoxyphenylboronic acid reacts with a purine precursor under palladium catalysis .
  • Piperidine functionalization : The (3S)-piperidin-3-yl group is introduced via nucleophilic substitution, followed by acryloylation using prop-2-enoyl chloride .
  • Purification : Thin-layer chromatography (TLC) with methanol/dichloromethane/aqueous ammonia (80:20:4) is used to monitor reaction progress .
  • Characterization : 1H-NMR^1 \text{H-NMR} (e.g., δ 7.05–7.45 ppm for aromatic protons) and mass spectrometry confirm intermediate structures .

Q. How is the compound’s structure validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Key 1H-NMR^1 \text{H-NMR} signals include δ 8.21 ppm (purine C8 proton) and δ 5.10–5.28 ppm (acryloyl vinyl protons) .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving stereochemistry at the (3S)-piperidine center. Data collection requires high-resolution (<1.0 Å) synchrotron sources for accurate electron density mapping .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: In vitro cytotoxicity assays against hepatocellular carcinoma (Huh7) and colon cancer (HCT116) cell lines reveal IC50_{50} values in the low micromolar range (e.g., 5.4 μM for Huh7). Activity is attributed to the 4-phenoxyphenyl group at C-7, which enhances membrane permeability and target engagement .

Advanced Research Questions

Q. How does the 4-phenoxyphenyl substituent influence structure-activity relationships (SAR) compared to other aryl groups?

Methodological Answer: SAR studies show:

Substituent at C-7IC50_{50} (Huh7, μM)Selectivity Index (vs. normal cells)
4-Phenoxyphenyl5.4>10
4-Cyclohexyloxy12.14.2
4-Benzoylphenyl18.92.8
The 4-phenoxyphenyl group optimizes π-π stacking with hydrophobic kinase pockets, while bulkier groups (e.g., cyclohexyloxy) reduce potency due to steric hindrance .

Q. What strategies are used to assess kinase selectivity and off-target effects?

Methodological Answer:

  • Kinase profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler) identify off-target inhibition. For example, this compound shows <10% inhibition of PI3Kα/γ at 1 μM, minimizing toxicity risks .
  • Computational docking : Molecular dynamics simulations using AutoDock Vina predict binding to Bruton’s tyrosine kinase (BTK), with a calculated ΔG of −9.2 kcal/mol .

Q. How is in vivo efficacy evaluated in preclinical models, and what challenges arise?

Methodological Answer:

  • Xenograft models : Nude mice bearing Huh7 tumors are dosed orally (10 mg/kg/day). Tumor volume reduction (≥50% vs. control) is observed at day 14.
  • Challenges : Poor aqueous solubility (logP = 3.8) requires formulation with PEG-400/TPGS emulsifiers. Metabolite identification via LC-MS reveals rapid acryloyl hydrolysis, necessitating prodrug approaches .

Q. How are crystallographic data used to resolve stereochemical ambiguities in the piperidine ring?

Methodological Answer:

  • Data collection : High-resolution (0.8 Å) X-ray diffraction at 100 K resolves the (3S)-configuration. SHELXL refines anisotropic displacement parameters (ADPs) with R1_1 < 5%.
  • Validation : The Flack parameter (0.02) confirms absolute configuration. Twinning analysis (e.g., using PLATON) rules out pseudo-symmetry artifacts .

Data Contradictions and Resolution

Q. Discrepancies in reported IC50_{50}50​ values across studies: How are these resolved?

Methodological Answer: Variations arise from assay conditions (e.g., serum concentration, incubation time). Harmonized protocols include:

  • Standardization : 72-hour incubation in RPMI-1640 + 10% FBS.
  • Controls : Co-testing reference compounds (e.g., 5-FU) validates inter-lab consistency. For example, 5-FU IC50_{50} should be 8–12 μM in Huh7 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one
Reactant of Route 2
Reactant of Route 2
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.